molecular formula C12H23N3O B2669244 N-(tert-butyl)-5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide CAS No. 2097864-26-9

N-(tert-butyl)-5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide

Cat. No.: B2669244
CAS No.: 2097864-26-9
M. Wt: 225.336
InChI Key: KGDQKBHOKHAQQH-UHFFFAOYSA-N
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Description

N-(tert-butyl)-5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide is a complex organic compound featuring a pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide typically involves the condensation of specific amines with cyclic ketones, followed by cyclization and functional group modifications. One common method involves the use of tert-butylamine and a suitable cyclic ketone under acidic conditions to form the desired pyrrole ring structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amide or pyrrole nitrogen atoms, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

N-(tert-butyl)-5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(tert-butyl)-5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
  • tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride

Uniqueness

N-(tert-butyl)-5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide stands out due to its specific tert-butyl and methyl substitutions, which confer unique chemical and physical properties.

Properties

IUPAC Name

N-tert-butyl-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c1-12(2,3)13-11(16)15-7-9-5-14(4)6-10(9)8-15/h9-10H,5-8H2,1-4H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDQKBHOKHAQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CC2CN(CC2C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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